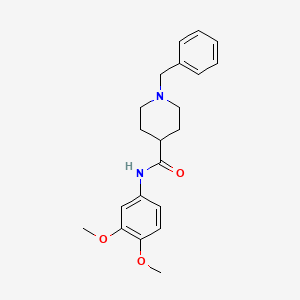

![molecular formula C21H17ClN4O B6084163 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide CAS No. 6188-80-3](/img/structure/B6084163.png)

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Vue d'ensemble

Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide, also known as CMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is based on its chemical structure, which contains a benzotriazole moiety that can act as a photoactive group. When N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is exposed to light, it undergoes a photochemical reaction that generates a triplet excited state. This excited state can then interact with other molecules in the surrounding environment, leading to various biochemical and physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide depend on its application and the specific environment in which it is used. In photovoltaics, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can improve the efficiency of organic solar cells by enhancing the charge separation and transport processes. In OLEDs, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can emit blue light with high luminance and efficiency, making it a potential candidate for commercial applications. In biological imaging, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can selectively detect intracellular zinc ions, which are important for various cellular processes such as apoptosis and DNA synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide in lab experiments include its high purity, stability, and reproducibility. N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can be synthesized with high yield and purity using a simple and scalable method, making it an attractive candidate for large-scale production. However, the limitations of using N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, proper safety precautions and solvent selection should be taken into consideration when using N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide in lab experiments.

Orientations Futures

For the research and development of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide include exploring its potential applications in other fields, modifying its chemical structure, and investigating its toxicity and environmental impact.

Méthodes De Synthèse

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide involves the reaction of 4-chloroaniline with 2-amino-6-methylbenzotriazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 4-methylbenzoic acid to obtain N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide.

Applications De Recherche Scientifique

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide has been studied for its potential application in various fields such as photovoltaics, organic light-emitting diodes (OLEDs), and biological imaging. In photovoltaics, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is used as an electron acceptor in organic solar cells, which has shown promising results in improving the efficiency of the cells. In OLEDs, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is used as a blue light emitter, which has shown high luminance and efficiency. In biological imaging, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is used as a fluorescent probe for detecting intracellular zinc ions, which has shown high sensitivity and selectivity.

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O/c1-13-3-5-15(6-4-13)21(27)23-18-12-20-19(11-14(18)2)24-26(25-20)17-9-7-16(22)8-10-17/h3-12H,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWUJWAPZSVSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362050 | |

| Record name | N-[2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide | |

CAS RN |

6188-80-3 | |

| Record name | N-[2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)

![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)

![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)

![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)

![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)

![2-(2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B6084115.png)

![6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}propanamide](/img/structure/B6084151.png)

![1-[2-hydroxy-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6084177.png)

![1-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6084181.png)